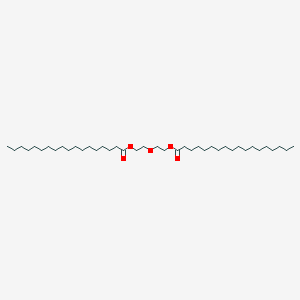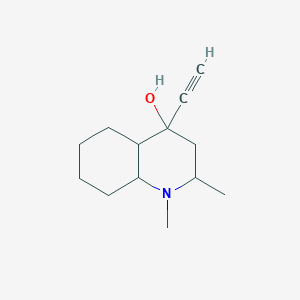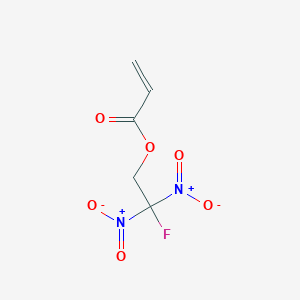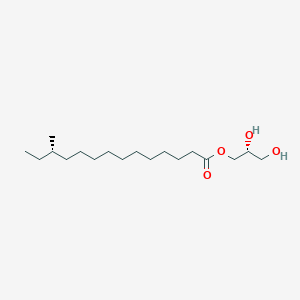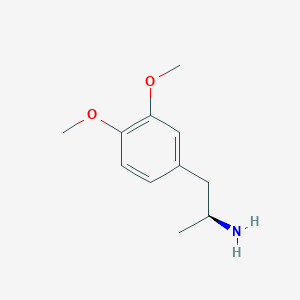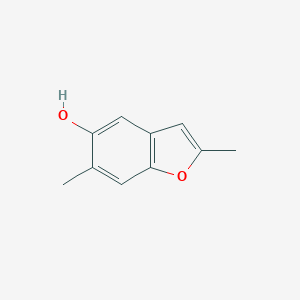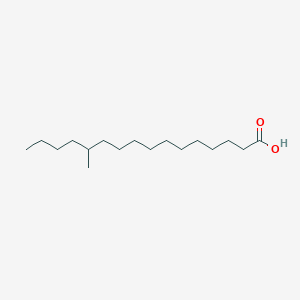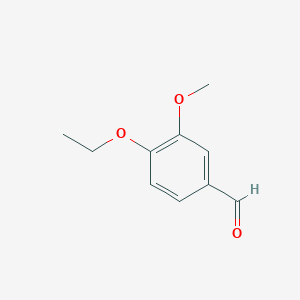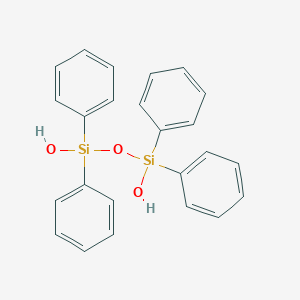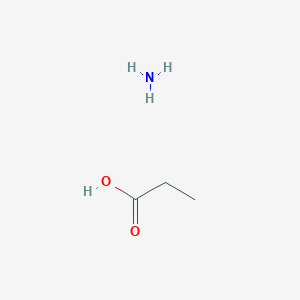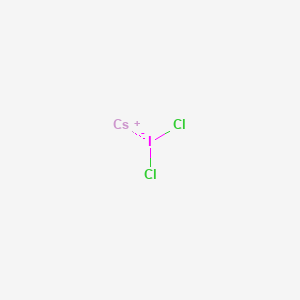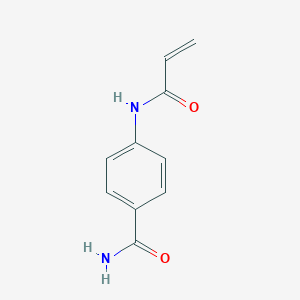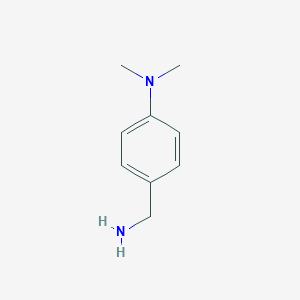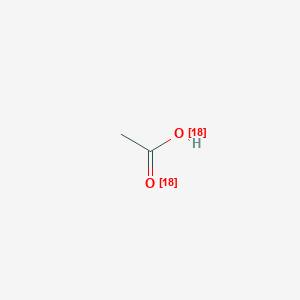
7-喹啉甲酸
描述
7-Quinolinecarboxylic acid and its derivatives are a class of compounds that have been extensively studied due to their broad-spectrum antibacterial properties. These compounds are known to inhibit key enzymes in bacterial DNA replication, such as DNA gyrase, making them potent antibacterial agents .
Synthesis Analysis
The synthesis of various 7-quinolinecarboxylic acid derivatives has been achieved through different methods. For instance, a series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-quinolinecarboxylic acids were synthesized and displayed significant antibacterial activity, especially against Gram-positive organisms . Another approach involved the PPA-catalyzed thermal lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid to yield substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid . Additionally, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives was reported using both conventional and microwave-irradiated methods, with the latter providing higher yields and shorter reaction times .
Molecular Structure Analysis
The molecular structures of the synthesized 7-quinolinecarboxylic acid derivatives were confirmed using various analytical techniques such as IR, MS, and NMR spectroscopy. The relative stereochemistry of key compounds was determined by single-crystal X-ray structural analysis, which is crucial for understanding the relationship between structure and activity .
Chemical Reactions Analysis
The chemical reactivity of 7-quinolinecarboxylic acid derivatives is diverse, allowing for the introduction of various functional groups that can enhance biological activity. For example, the introduction of a trifluoromethyl group at the C-6 position of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids resulted in improved biological activity and physicochemical properties . The modification of the quinoline nucleus by introducing different substituents has been a common strategy to develop new compounds with enhanced antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-quinolinecarboxylic acid derivatives, such as water solubility and log P, are critical for their pharmacokinetic profiles. Studies have shown that the absolute stereochemistry at the 2-position of the pyrrolidine ring is critical for maintaining antibacterial activity. The physicochemical properties associated with structural modifications have been thoroughly investigated to improve solubility and pharmacokinetic properties . Additionally, the introduction of specific substituents has been found to influence the inhibitory activity against the glutamate vesicular transport system, indicating the potential for diverse biological applications .
科学研究应用
Application 1: Removal of Water-Soluble Pollutants
- Scientific Field : Environmental Science
- Summary of the Application : 7-Quinolinecarboxylic acid is used in the synthesis of a Covalent Organic Framework (QCA–COF) via the Doebner multicomponent reaction . This framework is used for the highly efficient removal of water-soluble pollutants .
- Methods of Application or Experimental Procedures : The synthesis of QCA–COF involves a Doebner multicomponent reaction . This reaction possesses multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . The quinolinyl and carboxyl functions are incorporated simultaneously to QCA–COF in one step .
- Results or Outcomes : QCA–COF demonstrates excellent adsorption capacity for water-soluble organic pollutants such as rhodamine B (255.7 mg/g), methylene blue (306.1 mg/g), gentamycin (338.1 mg/g), and 2,4–dichlorophenoxyacetic acid (294.1 mg/g) in water . The kinetic adsorptions fit the pseudo–second order model and their adsorption isotherms are Langmuir model . Remarkably, QCA–COF can capture the above four water–soluble organic pollutants from real water samples at ppb level with higher than 95% removal efficiencies and excellent recycling performance .
Application 2: Ion Channel-Ligand Interactions
- Scientific Field : Biochemistry
- Summary of the Application : 7-Quinolinecarboxylic acid is used in the chemical and genetic engineering of selective ion channel-ligand interactions .
Application 3: Inhibition of Oxidation and Gluconeogenesis
- Scientific Field : Biochemistry
- Summary of the Application : 7-Quinolinecarboxylic acid, also known as Quinaldic acid, inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria. It is also a metabolite of tryptophan degradation and inhibits gluconeogenesis in perfused livers .
Application 4: Microwave-Assisted Preparation of Substituted Anilides
- Scientific Field : Organic Chemistry
- Summary of the Application : 7-Quinolinecarboxylic acid, also known as Quinaldic acid, is used in the microwave-assisted preparation of substituted anilides .
Application 5: Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
安全和危害
未来方向
A recent study presents the facile synthesis of quinolinecarboxylic acid-linked COF (QCA–COF) via the Doebner multicomponent reaction . This compound possesses multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . It demonstrates excellent adsorption capacity for water-soluble organic pollutants , indicating potential future applications in environmental remediation.
属性
IUPAC Name |
quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVQWSDMOAHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344784 | |
| Record name | 7-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Quinolinecarboxylic acid | |
CAS RN |
1078-30-4 | |
| Record name | 7-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

